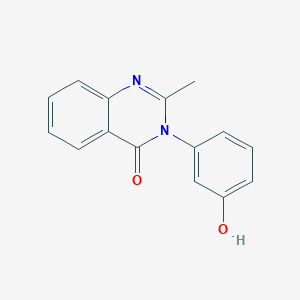![molecular formula C21H24N2O3 B5566931 8-Hydroxy-17-piperidin-1-yl-18-oxa-15-azatetracyclo[8.8.0.02,7.011,17]octadeca-1(10),2,4,6,8-pentaen-16-one](/img/structure/B5566931.png)
8-Hydroxy-17-piperidin-1-yl-18-oxa-15-azatetracyclo[8.8.0.02,7.011,17]octadeca-1(10),2,4,6,8-pentaen-16-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-17-piperidin-1-yl-18-oxa-15-azatetracyclo[8.8.0.02,7.011,17]octadeca-1(10),2,4,6,8-pentaen-16-one is a complex organic compound featuring a unique tetracyclic structure. This compound is characterized by the presence of a piperidine ring, an oxygen atom, and a nitrogen atom within its framework. The compound’s intricate structure and functional groups make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-17-piperidin-1-yl-18-oxa-15-azatetracyclo[8.8.0.02,7.011,17]octadeca-1(10),2,4,6,8-pentaen-16-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, which is then integrated into the tetracyclic structure through a series of cyclization and functionalization reactions. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-17-piperidin-1-yl-18-oxa-15-azatetracyclo[8.8.0.02,7.011,17]octadeca-1(10),2,4,6,8-pentaen-16-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: Functional groups within the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
8-Hydroxy-17-piperidin-1-yl-18-oxa-15-azatetracyclo[8.8.0.02,7.011,17]octadeca-1(10),2,4,6,8-pentaen-16-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s biological activity is studied to understand its effects on cellular processes and pathways. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: Research into the compound’s pharmacological properties can lead to the discovery of new treatments for diseases. Its potential as an anticancer, antiviral, or antimicrobial agent is of particular interest.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 8-Hydroxy-17-piperidin-1-yl-18-oxa-15-azatetracyclo[8.8.0.02,7.011,17]octadeca-1(10),2,4,6,8-pentaen-16-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in inhibiting cancer cell growth or preventing viral replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Hydroxy-17-piperidin-1-yl-18-oxa-15-azatetracyclo[8.8.0.02,7.011,17]octadeca-1(10),2,4,6,8-pentaen-16-one include other piperidine derivatives and tetracyclic compounds. Examples include:
- Piperidine
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and tetracyclic structure. This distinct configuration imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-hydroxy-17-piperidin-1-yl-18-oxa-15-azatetracyclo[8.8.0.02,7.011,17]octadeca-1(10),2,4,6,8-pentaen-16-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-18-13-16-17-9-6-10-22-20(25)21(17,23-11-4-1-5-12-23)26-19(16)15-8-3-2-7-14(15)18/h2-3,7-8,13,17,24H,1,4-6,9-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNYZVJYKZYKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C23C(CCCNC2=O)C4=C(O3)C5=CC=CC=C5C(=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
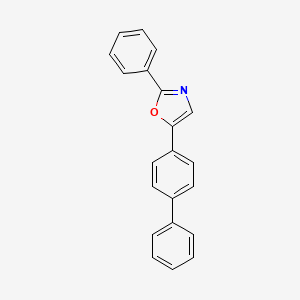
![(NE)-N-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5566859.png)
![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5566868.png)
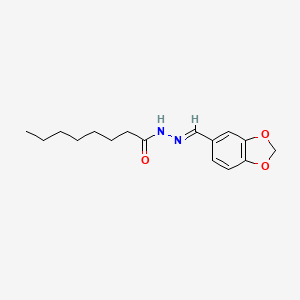
![3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5566896.png)
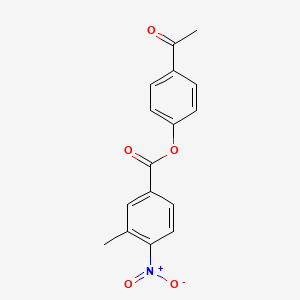
![4-chloro-N'-[(E)-naphthalen-2-ylmethylidene]benzohydrazide](/img/structure/B5566918.png)
![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)
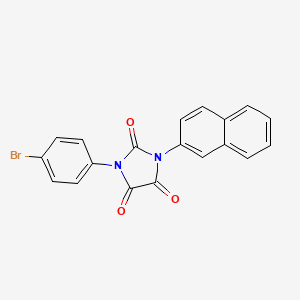
![Methyl 4-{5-methyl-6-[(2-methylphenyl)carbamoyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoate](/img/structure/B5566934.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5566941.png)
![ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)
![1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERIDINE](/img/structure/B5566953.png)
